Isobutyric anhydride

Overview

Description

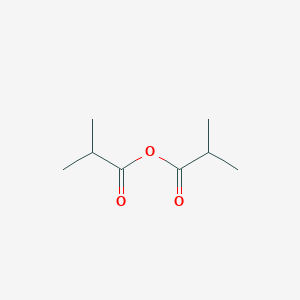

Isobutyric anhydride (C₈H₁₄O₃, molecular weight 158.20 g/mol) is a branched aliphatic acid anhydride derived from isobutyric acid (2-methylpropanoic acid) via dehydration . It is widely employed as an acylating agent in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to its ability to transfer the isobutyryl group efficiently . Its reactivity stems from the electrophilic character of the carbonyl carbons, which facilitates nucleophilic attack by alcohols, amines, and other nucleophiles. Industrially, it is utilized in the production of flavorings, peroxides, and sucrose acetate isobutyrate (SAIB), a food additive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyric anhydride can be synthesized by reacting acetic anhydride with isobutyric acid. The reaction involves distilling the acetic acid generated as it is formed. The reactor is initially loaded with a portion of one of the reagents and a portion of the other, ensuring an excess molar ratio relative to the stoichiometry of one of the reagents. The reaction is carried out while adding the remainder of the reagents as the reaction progresses .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, ensuring high purity by distillation. The overall isobutyric acid to acetic anhydride molar ratio is maintained between 1.5 and 2.2 .

Chemical Reactions Analysis

Types of Reactions: Isobutyric anhydride undergoes various chemical reactions, including:

Acylation: It is commonly used as an acylating agent in organic synthesis.

Hydrolysis: It reacts with water to form isobutyric acid.

Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions:

Acylation: Typically involves the use of catalysts such as 4-pyrrolidinopyridine.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Esterification: Involves alcohols and may require acid catalysts.

Major Products:

Acylation: Produces acylated derivatives.

Hydrolysis: Produces isobutyric acid.

Esterification: Produces esters such as sucrose acetate isobutyrate

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Esters and Derivatives

Isobutyric anhydride is primarily utilized in organic synthesis, particularly for the formation of esters. It reacts with alcohols to produce isobutyric esters, which are valuable in the production of fragrances and flavoring agents. For instance, it has been employed in the synthesis of 4-O-isobutyryl derivatives through reactions with glucopyranosides, showcasing its utility in carbohydrate chemistry .

2. Hydrolysis Studies

Research indicates that hydrolysis of this compound can be influenced by the partial miscibility of reactants. Studies have demonstrated that understanding these kinetics is crucial for optimizing reactions involving this compound, particularly in pharmaceutical applications .

Industrial Applications

1. Chemical Intermediates

In the chemical industry, this compound serves as an intermediate for producing various compounds. Its role as a building block in synthesizing other chemicals makes it essential for manufacturing processes that require specific functional groups .

2. Flavors and Fragrances

The compound is also utilized in the formulation of flavors and fragrances. Its unique odor profile contributes to the sensory characteristics of products in the food and cosmetic industries.

Case Studies

1. Production Techniques

A notable advancement in the production of this compound involves a method where acetic anhydride reacts with isobutyric acid under controlled conditions to yield high-purity this compound. This process emphasizes a deferred addition technique that enhances yield while simplifying operations compared to traditional methods .

2. Raman Spectroscopy Application

In a study employing low-frequency Raman spectroscopy, this compound was used as a standard to quantify crystallinity in pharmaceutical formulations. This application highlights its importance not only as a reactant but also as a reference material in analytical chemistry .

Summary Table of Applications

Mechanism of Action

Isobutyric anhydride exerts its effects primarily through acylation reactions. It reacts with nucleophiles, such as alcohols and amines, to form acylated products. The molecular targets include hydroxyl and amino groups in various substrates. The pathways involved in these reactions are typically catalyzed by acids or bases, facilitating the formation of acylated derivatives .

Comparison with Similar Compounds

Reactivity in Acylation Reactions

Isobutyric anhydride exhibits distinct reactivity compared to linear and bulkier anhydrides. Key findings include:

- Optimal Equivalence : In the acylation of intermediates for antiviral agents (e.g., EIDD-2801), 1.5 equivalents of this compound achieved 99% yield, outperforming acetic anhydride (which often requires excess equivalents) .

- Steric Effects : Compared to propionic anhydride (linear C₃) and pivalic anhydride (bulky C₅, branched), this compound (C₄, branched) balances reactivity and steric hindrance. For example, in kinetic resolution (KR) of chiral alcohols, this compound provided higher selectivity (s = 40) than propionic (s = 14) or pivalic anhydrides (which showed negligible reactivity) .

- Chemoselectivity : Unlike isobutyryl chloride, this compound avoids undesired side reactions with carbonyl groups, making it preferable for hydroxylamination steps .

Table 1: Reactivity Comparison of Selected Anhydrides

Catalytic and Thermal Behavior

- Ketonization: this compound undergoes catalytic ketonization over oxide catalysts to form 2,4-dimethyl-3-pentanone exclusively at 350–400°C, whereas pivalic anhydride produces the same ketone but with lower conversion rates .

Physical and Spectroscopic Properties

- IR Spectroscopy : The carbonyl stretch of this compound appears at 1743 cm⁻¹, distinct from succinic (1776 cm⁻¹) and glutaric anhydrides (1756 cm⁻¹) .

- Thermal Conductivity: In crosslinked poly(acrylic acid) nanofibers, this compound (intermolecular) forms fewer crosslinks than glutaric anhydride (intramolecular), impacting material properties .

Biological Activity

Isobutyric anhydride, a derivative of isobutyric acid, is a colorless liquid with significant biological implications due to its role in various biochemical processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential health impacts.

This compound (C8H14O3) is structurally characterized by its anhydride formation from two molecules of isobutyric acid. Its chemical structure allows it to participate in acylation reactions, making it a valuable chemical intermediate in organic synthesis.

Mechanisms of Biological Activity

-

Lysine Isobutyrylation :

- This compound is involved in the post-translational modification known as lysine isobutyrylation (Kibu). This modification affects histone proteins and plays a crucial role in regulating gene expression and chromatin dynamics. Research has demonstrated that lysine isobutyrylation competes with acetylation, leading to distinct biological outcomes .

- The enzyme p300 has been identified as a histone acetyltransferase that also exhibits lysine isobutyryltransferase activity, suggesting that this compound can influence epigenetic regulation through Kibu .

-

Gene Expression Regulation :

- RNA sequencing studies indicate that isobutyrate (derived from isobutyric acid) significantly alters the expression of genes linked to essential biological pathways, including metabolism and cell signaling . This highlights the potential for this compound to influence cellular functions through modulation of gene expression.

- Toxicological Effects :

Case Study 1: Histone Modification

A study published in Nucleic Acids Research identified lysine isobutyrylation as a novel histone modification. The research utilized biochemical assays and X-ray crystallography to elucidate the structural basis for HAT1's interaction with isobutyryl-CoA, revealing insights into how this modification regulates gene expression and cellular physiology .

Case Study 2: Toxicological Assessment

Research conducted by the New Jersey Department of Health assessed the health hazards associated with this compound. Findings indicated that while acute effects include respiratory issues and skin irritation, long-term effects remain largely untested. Notably, no cancer-related risks were identified based on available data .

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Melting Point | -53.5 °C |

| Boiling Point | 181.5 °C |

| Density | 0.9535 g/mL |

| Vapor Pressure | 5 hPa (at 50°C) |

| Solubility in Water | 16030 mg/L |

Table 2: Biological Effects of this compound

| Effect Type | Acute Effects | Chronic Effects |

|---|---|---|

| Respiratory | Irritation of nose and throat | Not well-studied |

| Skin | Irritation and burns | Not well-studied |

| Reproductive | No evidence of toxicity | Not well-studied |

| Mutagenicity | Negative in bacterial tests | No evidence found |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing isobutyric anhydride, and how can its purity be validated?

this compound is typically synthesized by heating potassium cyanate with isobutyric acid derivatives at elevated temperatures (138–140°C) in the presence of solvents like benzene . Purity validation involves:

- Gas chromatography (GC) or HPLC to assess organic impurities.

- FT-IR spectroscopy to confirm the anhydride functional group (C=O stretching at ~1800 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to verify molecular structure, e.g., characteristic peaks for the isopropyl group (δ ~1.1 ppm in ¹H NMR) .

- Acid titration to quantify residual carboxylic acid content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Reactivity : this compound reacts violently with water, releasing corrosive isobutyric acid. Use dry solvents and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm) .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials like vermiculite .

Q. How does this compound function in esterification reactions, and what experimental parameters influence yield?

this compound acts as an acylating agent, transferring the isobutyryl group to alcohols or amines. Key parameters:

- Catalysts : 4-(Dimethylamino)pyridine (DMAP) accelerates acylation via nucleophilic catalysis, forming acetylpyridinium intermediates .

- Temperature : Optimal yields occur at 50–80°C for secondary alcohols .

- Solvent choice : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis) .

- Molar ratios : A 1.2:1 (anhydride:substrate) ratio avoids excess reagent waste .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in kinetic resolution of chiral alcohols?

Computational studies (B3LYP/6-311+G(d,p)) reveal that chiral DMAP derivatives induce enantioselectivity by stabilizing transition states through π-π interactions and steric effects . For example, 3,5-dimethylphenyl-substituted catalysts increase selectivity (ΔΔG‡ up to 2.5 kcal/mol) by optimizing steric bulk near the acyloxy group . Experimental validation via kinetic isotope effects (KIE ≈ 1.8) confirms rate-limiting steps involving hydrogen bonding .

Q. How can catalytic ketonization of this compound be optimized for selective ketone synthesis?

Branched anhydrides like this compound undergo ketonization over oxide catalysts (e.g., CeO₂) at 250–300°C, producing 2,4-dimethyl-3-pentanone with >80% selectivity. Key factors:

- Temperature : Higher temperatures (300°C) improve conversion (>90%) but risk over-dehydration.

- Catalyst acidity : Moderate acid sites favor ketone formation over side products (e.g., alkenes).

- Feedstock purity : Trace water reduces yield by promoting hydrolysis .

| Reaction Temp (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 250 | 65 | 78 |

| 300 | 92 | 82 |

Q. What role does this compound play in analytical derivatization for GC-MS detection of polar compounds?

this compound is used to derivatize hydroxyl or amine groups in polar analytes (e.g., psychedelic phenethylamines), enhancing volatility and chromatographic resolution. Derivatization protocols:

- Reagent ratio : 2:1 (anhydride:analyte) in pyridine at 60°C for 30 minutes.

- Detection limits : Improved sensitivity (10–50 pg/mL) compared to non-derivatized methods .

- Specificity : Unique fragmentation patterns in MS (e.g., m/z 158 for isobutyryl adducts) reduce false positives .

Q. How do computational models predict the efficiency of this compound in asymmetric catalysis?

DFT calculations (B3LYP/6-31G(d)) simulate transition states to predict enantiomeric excess (ee). For example, catalysts with bulky aryl groups (e.g., 3,5-dimethylphenyl) show higher predicted ee (85% vs. 72% for phenyl) due to enhanced steric discrimination. Experimental validation aligns with computational predictions (82% observed ee), confirming the model's utility in catalyst design .

Q. Methodological Guidelines

- Experimental reproducibility : Document catalyst loading (e.g., 5 mol% DMAP), solvent drying methods (e.g., molecular sieves), and reaction quenching protocols (e.g., aqueous workup) .

- Data reporting : Include NMR shifts, GC retention times, and computational parameters (e.g., basis sets) to enable replication .

- Contradiction resolution : Reconcile discrepancies (e.g., varying ketonization yields) by comparing catalyst pretreatment methods or anhydride purity .

Properties

IUPAC Name |

2-methylpropanoyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSACYLWPPQLVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026609 | |

| Record name | Isobutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.5 °C @ 734 MM HG | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °F (NFPA, 2010), 59.4 °C, 139 °F | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN ETHER | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9535 @ 20 °C/4 °C | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

97-72-3 | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85A80FJDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric Acid Anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-53.5 °C | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.